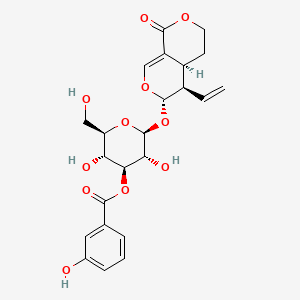
Decentapicrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decentapicrin A is an acylated secoiridoid glucoside first isolated from Centaurium littorale (Gentianaceae) . Structurally, it belongs to the iridoid class of natural products, characterized by a cyclopentane-pyran monoterpene skeleton. This compound is biosynthetically related to centapicrin (Ia) and desacetylcentapicrin (Ib), which are more potent bitter principles found in Centaurium erythraea . Unlike its counterparts, this compound exhibits only weak bitterness, suggesting structural modifications significantly influence sensory and pharmacological properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between Decentapicrin A and related iridoids:
Key Findings
- Acylation Sites and Bitterness : The position and type of acyl groups critically influence bitterness. Centapicrin (C6-OH acylation) is strongly bitter, while this compound (C3/C4-OH acylation) is weak, suggesting steric or receptor-binding disparities .
- Metabolic Interconversion : Under alkaline conditions, this compound converts to desacetylcentapicrin (Ib) and Decentapicrin C, highlighting its role as a biosynthetic intermediate .
- Bioactivity: While Decentapicrin B shows direct antiviral activity against HBV, this compound’s pharmacological profile remains understudied.
Chemotaxonomic and Pharmacological Significance
- Chemotaxonomy: The presence of this compound and B in Centaurium littorale aids in distinguishing this species from C. erythraea, which produces centapicrin and desacetylcentapicrin .
- Pharmacological Gaps: Despite structural novelty, this compound’s bioactivities are less characterized compared to sweroside and gentiopicrin, which have well-documented anti-inflammatory and hepatoprotective effects .
Properties
CAS No. |
77533-68-7 |
|---|---|
Molecular Formula |
C23H26O11 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxybenzoate |
InChI |
InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-18(27)19(17(26)16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18-,19+,22+,23+/m1/s1 |
InChI Key |
JHCLMPIGKNWZOZ-WFFJNAPESA-N |
SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=CC=C4)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
77533-68-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decentapicrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















